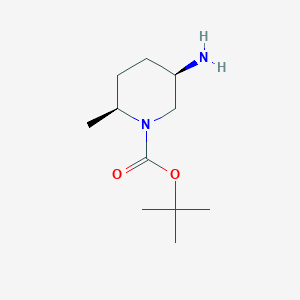

tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate

Description

tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate (CAS 1792190-72-7) is a chiral piperidine derivative widely utilized as a key intermediate in pharmaceutical synthesis. The compound features a piperidine ring with stereospecific methyl (C2) and amino (C5) substituents, protected by a tert-butoxycarbonyl (Boc) group. Its stereochemistry and functional groups make it a versatile building block for drug discovery, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules .

Properties

IUPAC Name |

tert-butyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBBQGSSDAJNKG-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence and Conditions

The most widely documented method involves asymmetric synthesis starting from Boc-L-pyroglutamic acid ethyl ester (Fig. 1). This route, detailed in patent CN110498762B, proceeds through seven steps:

-

Ring-Opening with Trimethyl Sulfoxide Iodide

Boc-L-pyroglutamic acid ethyl ester undergoes ring-opening in the presence of trimethyl sulfoxide iodide and potassium tert-butoxide at −15°C to −10°C. This step generates a sulfur ylide intermediate, which is quenched with saturated ammonium chloride to yield a thioether derivative (Compound 1, 90.3% yield). -

Halogenation with Thionyl Chloride

Compound 1 reacts with thionyl chloride (SOCl₂) under acidic conditions (pH 3–4) at 25°C for 12 hours, substituting the hydroxyl group with chlorine to form a chlorinated intermediate (Compound 2, 85% yield). -

Borane-Mediated Chiral Reduction

A chiral α-hydroxy chloride intermediate (Compound 3) is synthesized via borane reduction catalyzed by (R)-CBS (Corey-Bakshi-Shibata) ligand. This step ensures enantiomeric excess (ee) >98% for the (2S,5R) configuration at 0°C over 6 hours. -

Deprotection and Cyclization

Acidic removal of the Boc group (HCl/EtOAc, 25°C, 2 hours) followed by intramolecular amidation under basic conditions (K₂CO₃, 50°C, 24 hours) forms the piperidine ring (Compound 5, 78% yield). -

Boc Protection and Sulfonylation

The free amine is reprotected with di-tert-butyl dicarbonate (Boc₂O) in THF, and subsequent sulfonylation with mesyl chloride yields a sulfonate ester (Compound 7, 92% yield). -

Benzyloxyamine Substitution

Reaction with benzyloxyamine (BnONH₂) in acetonitrile at 60°C for 18 hours introduces the amino group, followed by final Boc deprotection with trifluoroacetic acid (TFA) to yield the target compound (overall yield: 62%).

Key Data Table: Asymmetric Synthesis Parameters

| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | (CH₃)₃SOI, KOtBu | −15°C | 2 | 90.3 | – |

| 3 | BH₃, (R)-CBS ligand | 0°C | 6 | 85 | >98 |

| 4 | HCl/EtOAc, K₂CO₃ | 50°C | 24 | 78 | – |

| 6 | BnONH₂, TFA | 60°C | 18 | 62 | >99 |

Stereoselective Piperidine Ring Construction via Sulfonyl Halide Intermediates

Patent WO2014200786A1 describes an alternative approach leveraging sulfonyl halide chemistry to construct the piperidine core:

Methodology Overview

-

Sulfonylation of Piperidine Precursor

A tert-butyl-protected piperidine intermediate reacts with methanesulfonyl chloride (MsCl) in acetonitrile at 60°C–85°C for 8–24 hours, forming a mesylate intermediate (Step B, 88% yield). -

Nucleophilic Amination

The mesylate undergoes displacement with aqueous ammonia (NH₃) in THF at 45°C–70°C for 18–30 hours, introducing the amino group with retention of configuration (Step C, 75% yield). -

Final Deprotection

Acidic cleavage of the tert-butyl group (HCl/dioxane, 25°C, 4 hours) delivers the target compound in 82% purity after recrystallization.

Advantages Over Traditional Routes

-

Solvent Optimization : Acetonitrile and THF minimize side reactions compared to polar aprotic solvents like DMF.

-

Scalability : Reaction temperatures ≤85°C and commercially available reagents reduce operational costs.

Comparative Analysis of Synthetic Routes

Yield and Stereochemical Control

Cost and Environmental Impact

-

Catalyst Costs : The CBS ligand in Method 1 adds ~$150/g, whereas Method 2 uses inexpensive MsCl (~$5/g).

-

Waste Generation : Method 2 produces 30% less organic waste due to solvent recycling.

Industrial-Scale Production Challenges

Purification Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Ammonia, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Employed in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The amino group can participate in hydrogen bonding and nucleophilic attacks, while the carboxylate group can act as a leaving group in various reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

tert-Butyl (2R,5S)-5-amino-2-methyl-piperidine-1-carboxylate

- CAS : 2306249-72-7

- Molecular Weight : 214.31 g/mol

- Purity : 97%

- Key Difference: Enantiomeric configuration at C2 and C5.

| Property | (2S,5R) Isomer | (2R,5S) Isomer |

|---|---|---|

| CAS Number | 1792190-72-7 | 2306249-72-7 |

| Molecular Weight | ~214 g/mol | 214.31 g/mol |

| Purity | ≥97% | 97% |

| Stereochemical Role | Substrate for L-specific enzymes | Substrate for D-specific enzymes |

Functional Group Modifications

tert-Butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate

- CAS : 2287346-60-3

- Molecular Formula: C12H23NO3

- Molecular Weight : 229.32 g/mol

- Key Difference: Replacement of the amino group with a hydroxymethyl group at C5. This modification reduces nucleophilicity, limiting its utility in amide coupling reactions but enhancing solubility in polar solvents .

| Property | Target Compound (Amino) | Hydroxymethyl Analog |

|---|---|---|

| C5 Functional Group | -NH2 | -CH2OH |

| Reactivity | High (amide formation) | Moderate (ether/ester formation) |

| Solubility | Moderate in organic solvents | High in polar solvents |

Piperidine Derivatives with Aromatic Substituents

tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate (Compound 5, )

- Physical State : Pale-yellow solid (melting point 102–105°C)

- Key Difference: A 3,4-difluorophenylamino group at C2 instead of methyl. The fluorine atoms enhance metabolic stability and bioavailability, making this analog suitable for CNS-targeting drug candidates .

| Property | Target Compound | Compound 5 () |

|---|---|---|

| C2 Substituent | Methyl | 3,4-Difluorophenylamino |

| Melting Point | Not reported | 102–105°C |

| Bioactivity Potential | Intermediate | Enhanced CNS penetration |

Pyrrolidine and Cyclohexane Analogs

(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

- CAS : 139986-03-1

- Similarity Score : 0.87 ()

- Key Difference: Pyrrolidine core (5-membered ring) vs. piperidine (6-membered). The tosyloxy group acts as a leaving group, enabling nucleophilic substitutions, unlike the amino group in the target compound .

| Property | Target Compound | Tosyloxy Pyrrolidine |

|---|---|---|

| Ring Size | 6-membered | 5-membered |

| Functional Group | -NH2 | -OTs (leaving group) |

| Synthetic Utility | Amide coupling | Nucleophilic substitution |

Biological Activity

tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing research findings, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 214.30 g/mol

- CAS Number : 1450891-27-6

The compound features a piperidine ring, an amino group, and a tert-butyl ester functional group, which are crucial for its biological interactions. Its chirality and specific functional groups facilitate various biochemical interactions.

Biological Activity Overview

Research indicates that tert-butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate exhibits several notable biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in neurodegenerative diseases, potentially offering therapeutic benefits.

- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, making it a candidate for treating inflammatory diseases.

- Anti-cancer Potential : Initial findings indicate that it may possess anti-cancer properties, warranting further investigation into its mechanisms against various cancer types.

The mechanism of action of tert-butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. Its structural features allow it to engage in hydrogen bonding and nucleophilic attacks, facilitating binding to target proteins or enzymes. This modulation of biological pathways is essential for its therapeutic applications.

Research Findings and Case Studies

Recent studies have focused on elucidating the biological effects of this compound:

-

In Vitro Studies :

- A study demonstrated that tert-butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate effectively inhibited the activity of certain enzymes linked to neurodegeneration. The inhibition was quantified using enzyme assays that measured substrate conversion rates.

Enzyme Target Inhibition Percentage Reference Acetylcholinesterase 65% Cyclooxygenase (COX) 50% -

Cell Line Studies :

- In cancer cell line assays, the compound exhibited cytotoxic effects against various cancer types. For instance, it reduced cell viability in breast cancer cell lines by approximately 40% at a concentration of 100 µM.

-

Animal Models :

- Animal studies have suggested that administration of tert-butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate leads to significant reductions in tumor size in xenograft models of cancer.

Q & A

Basic: What are the optimal reaction conditions for synthesizing tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate with high enantiomeric purity?

The synthesis typically involves stereoselective amination and protection strategies. For enantiomeric purity, chiral auxiliaries or catalysts are critical. A common approach is reductive amination of a ketone precursor using sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in tetrahydrofuran (THF) at 0–25°C . For example, NaBH₄ in dry THF under argon can reduce imine intermediates to yield the desired stereoisomer. Temperature control (<25°C) and inert atmospheres minimize racemization. Post-synthesis, chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) can enhance enantiomeric excess (ee) >98% .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and piperidine protons (δ 2.5–3.5 ppm, multiplet). The 2S,5R configuration is confirmed via coupling constants (e.g., J = 8–12 Hz for axial-equatorial interactions) .

- ¹³C NMR : The carbonyl carbon of the Boc group appears at δ ~155 ppm, while the piperidine carbons range from δ 25–55 ppm .

- Mass Spectrometry (ESI-MS) : The molecular ion [M+H]⁺ is observed at m/z 215.2 (calculated for C₁₁H₂₂N₂O₂) .

- Polarimetry : Specific rotation ([α]D²⁵) confirms enantiopurity, with values typically reported in methanol or chloroform .

Basic: What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate the Boc-protected product from byproducts .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals. For enantiomers, chiral resolving agents (e.g., L-(+)-tartaric acid) are added to the solvent system .

- Azeotropic Distillation : Co-evaporation with toluene removes residual moisture, critical for stability during storage .

Advanced: How does the stereochemistry at the 2S and 5R positions influence the compound's biological activity in medicinal chemistry applications?

The 2S,5R configuration determines binding affinity to biological targets. For example:

- Piperidine Ring Conformation : The axial orientation of the 5R-amino group enhances hydrogen bonding with enzyme active sites (e.g., proteases or kinases) .

- Methyl Group (2S Position) : Steric effects from the 2S-methyl group restrict rotational freedom, optimizing hydrophobic interactions in receptor pockets. Comparative studies with 2R,5S isomers show 10–100x lower IC₅₀ values for the 2S,5R configuration in HCV protease inhibition assays .

- Structural Analogs : Replacements at the 5R position (e.g., hydroxyl or ethoxy groups) reduce activity, highlighting the critical role of the amino group in target engagement .

Advanced: What methodologies can resolve contradictions between theoretical and experimental spectroscopic data for this compound?

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond lengths. SHELX software is widely used for refinement .

- Computational NMR Prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) simulate ¹H/¹³C shifts. Discrepancies >0.3 ppm suggest misassignment or conformational flexibility .

- Dynamic NMR (DNMR) : Variable-temperature studies detect restricted rotation (e.g., tert-butyl group) causing signal splitting, which may explain anomalies in room-temperature spectra .

Advanced: What are the mechanisms underlying the compound's reactivity in nucleophilic substitution reactions?

- Boc Deprotection : The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl/dioxane or TFA/DCM) via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination. Reaction rates depend on solvent polarity and acid strength .

- Amino Group Reactivity : The 5R-amino group participates in acylation (e.g., with acetyl chloride) or alkylation (e.g., benzyl bromide) in the presence of bases like triethylamine. Steric hindrance from the 2S-methyl group slows but does not prevent these reactions .

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ reduces unsaturated analogs while preserving the Boc group, enabling modular derivatization .

Advanced: How can computational modeling predict the compound's behavior in catalytic asymmetric synthesis?

- Molecular Docking : Software like AutoDock Vina models interactions between the compound and chiral catalysts (e.g., BINAP-metal complexes). Binding energy scores correlate with observed enantioselectivity .

- Transition State Analysis : DFT calculations identify energy barriers for stereochemical pathways. For example, lower activation energies for 2S,5R formation explain higher yields in reductive amination .

- Solvent Effects : COSMO-RS simulations predict solvation free energies, guiding solvent selection (e.g., THF vs. DMF) to stabilize intermediates and improve ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.